1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-(4-acetylphenyl)-4-carboxy-2-pyrrolidinones with o-phenylenediamine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(4-acetylphenyl)-4-carboxy-2-pyrrolidinones: These compounds share a similar core structure but differ in functional groups.
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole have similar biological activities.
Uniqueness
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-acetylphenyl)-5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11(24)12-6-8-13(9-7-12)23-10-16(25)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9H,10,20H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXXQIBDNAVHAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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